4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-fluoroaniline with piperidine-4-carboxylic acid under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties and applications.
Fluorophenyl compounds: Compounds containing the fluorophenyl group exhibit similar reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-fluoroanilino)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)16-12(11(14)17)5-7-15-8-6-12/h1-4,15-16H,5-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYSEXKUHNEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)N)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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